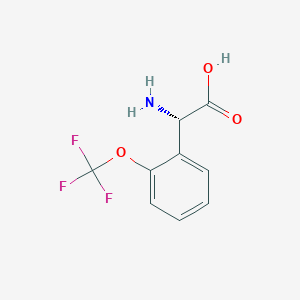
(S)-2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AMINO-(2-TRIFLUOROMETHOXY-PHENYL)-ACETIC ACID is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an amino acetic acid moiety. The presence of the trifluoromethoxy group imparts distinct chemical properties, making it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
One common method involves the use of trifluoromethyl ethers, which can be synthesized through various routes, including the reaction of phenols with trifluoromethyl iodide in the presence of a base . The amino acetic acid moiety can be introduced through standard amination reactions, often involving the use of protected amino acids that are subsequently deprotected under acidic or basic conditions .
Analyse Des Réactions Chimiques
AMINO-(2-TRIFLUOROMETHOXY-PHENYL)-ACETIC ACID undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
AMINO-(2-TRIFLUOROMETHOXY-PHENYL)-ACETIC ACID has found applications in various scientific research fields:
Mécanisme D'action
The mechanism of action of AMINO-(2-TRIFLUOROMETHOXY-PHENYL)-ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects . This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
AMINO-(2-TRIFLUOROMETHOXY-PHENYL)-ACETIC ACID can be compared with other similar compounds, such as:
2-Trifluoromethoxyphenylboronic acid: This compound also contains a trifluoromethoxy group attached to a phenyl ring, but it features a boronic acid moiety instead of an amino acetic acid group.
5-[2-(TRIFLUOROMETHOXY)PHENYL]-2-FUROIC ACID: This compound has a similar trifluoromethoxy-phenyl structure but is connected to a furoic acid moiety.
The uniqueness of AMINO-(2-TRIFLUOROMETHOXY-PHENYL)-ACETIC ACID lies in its combination of the trifluoromethoxy group with an amino acetic acid moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1228547-92-9 |
|---|---|
Formule moléculaire |
C9H8F3NO3 |
Poids moléculaire |
235.16 g/mol |
Nom IUPAC |
(2S)-2-amino-2-[2-(trifluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C9H8F3NO3/c10-9(11,12)16-6-4-2-1-3-5(6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m0/s1 |
Clé InChI |
OCEJACWMGCIPJQ-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)[C@@H](C(=O)O)N)OC(F)(F)F |
SMILES canonique |
C1=CC=C(C(=C1)C(C(=O)O)N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]morpholine](/img/structure/B13888618.png)
![tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13888632.png)


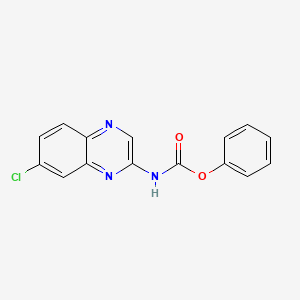
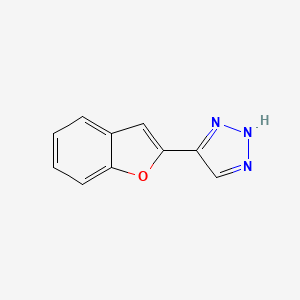

![(6S,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13888671.png)
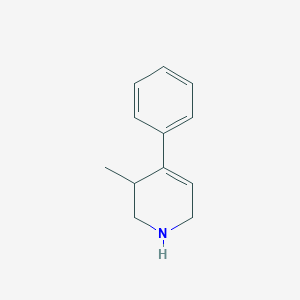
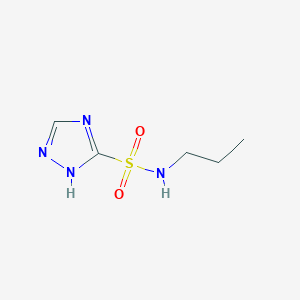
![N-{[2-Chloro-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13888689.png)
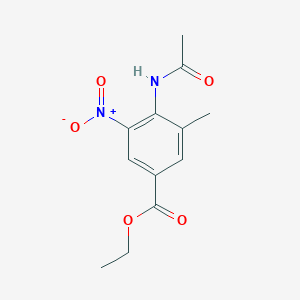
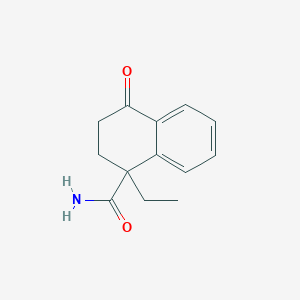
![N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide](/img/structure/B13888707.png)
